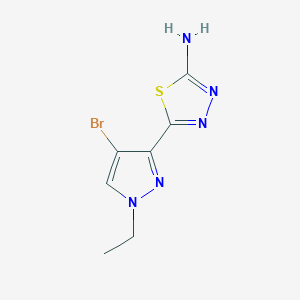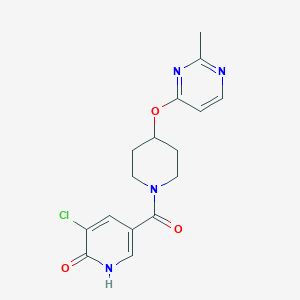
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound with notable applications in various fields including medicinal chemistry and industrial processes. This compound exhibits a unique structure characterized by the presence of multiple functional groups, enabling it to participate in diverse chemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves the strategic coupling of its constituent building blocks. The process begins with the chlorination of 6-hydroxypyridin-3-yl, followed by its reaction with 4-(2-methylpyrimidin-4-yloxy)piperidine. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure conditions. Continuous flow methods may be employed to enhance yield and efficiency. The use of automated systems ensures consistency and minimizes the risk of human error during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form carbonyl derivatives.
Reduction: The chlorinated pyridine moiety can be reduced under hydrogenation conditions to produce the corresponding pyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: N-Bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or alcohols.
Major Products Formed:
Oxidized derivatives of the pyridine ring.
Reduced pyridine products.
Substituted piperidine derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry: This compound serves as a valuable intermediate in the synthesis of complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: In biological research, (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is studied for its potential as a ligand in receptor binding assays. It can interact with specific proteins, aiding in the investigation of biochemical pathways.
Medicine: Medically, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The chlorinated and hydroxyl functionalities allow for hydrogen bonding and electrostatic interactions with biological macromolecules. In cellular pathways, it can modulate the activity of key enzymes, thereby influencing metabolic processes. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, facilitating its use in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar compounds include:
(5-Chloro-6-hydroxypyridin-3-yl)piperidin-1-ylmethanone: Lacks the (2-methylpyrimidin-4-yloxy) group, resulting in different reactivity and biological activity.
(4-Hydroxy-3-pyridyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: This compound has a hydroxyl group instead of chlorine, affecting its chemical properties and mechanism of action.
Uniqueness: The unique combination of the chlorinated pyridine and the (2-methylpyrimidin-4-yloxy)piperidine moiety endows (5-Chloro-6-hydroxypyridin-3-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone with distinct reactivity patterns and binding characteristics, making it a compound of significant interest in various scientific disciplines.
Propriétés
IUPAC Name |
3-chloro-5-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-18-5-2-14(20-10)24-12-3-6-21(7-4-12)16(23)11-8-13(17)15(22)19-9-11/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVZRTYJXDREJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2860404.png)
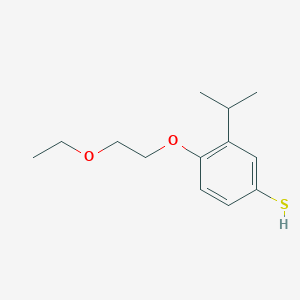
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2860407.png)
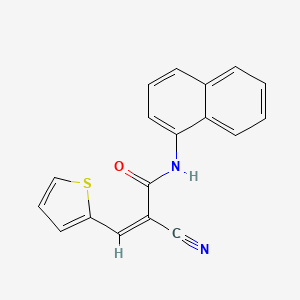
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)
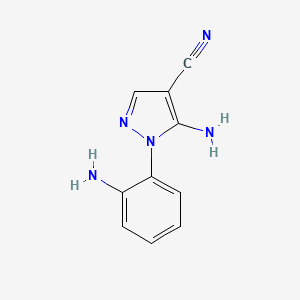
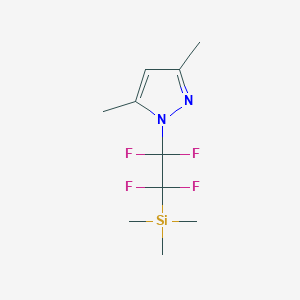
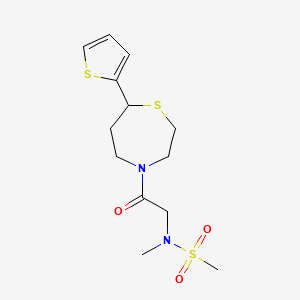
![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
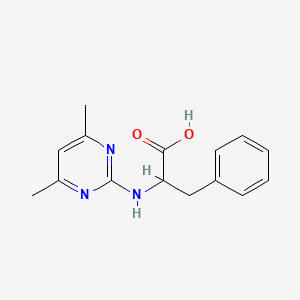
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)
